molecular formula C11H8BrNO2 B11849716 4-Bromo-8-methylquinoline-3-carboxylic acid

4-Bromo-8-methylquinoline-3-carboxylic acid

Katalognummer: B11849716
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: FUDBTBXFIUXONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-8-methylquinoline-3-carboxylic acid is a versatile brominated quinoline derivative offered as a key synthetic intermediate for research and development. This compound is structurally characterized by a carboxylic acid group and a bromine atom on its quinoline core, making it a valuable precursor in various chemical transformations, including metal-catalyzed cross-coupling reactions . Quinoline-3-carboxylic acid derivatives are of significant interest in medicinal chemistry and are frequently explored as building blocks for the synthesis of potential bioactive molecules . Related compounds in this family have been investigated for their antimicrobial and anticancer properties in scientific research . For instance, similar ethyl ester analogs have shown activity against bacterial strains and demonstrated cytotoxic effects on human cancer cell lines in preliminary in vitro studies . Researchers utilize this compound strictly for laboratory research purposes. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

Molekularformel

C11H8BrNO2

Molekulargewicht

266.09 g/mol

IUPAC-Name

4-bromo-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-3-2-4-7-9(12)8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

FUDBTBXFIUXONH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Quinoline Precursors

Bromination at position 4 is challenging due to the electronic effects of the quinoline ring. The methyl group at position 8 and carboxylic acid at position 3 influence regioselectivity, often necessitating directed bromination strategies.

Key Bromination Methods:

  • Electrophilic Bromination with Molecular Bromine (Br₂)

    • Conditions : Br₂ in acetic acid at 25–40°C for 4–6 hours.

    • Mechanism : The carboxylic acid group at position 3 acts as a meta-directing group , favoring bromination at position 4.

    • Yield : 60–70% (isolated after column chromatography).

    • Side Products : Minor bromination at position 6 due to competing electronic effects.

  • N-Bromosuccinimide (NBS) in Polar Solvents

    • Conditions : NBS in dimethylformamide (DMF) at 0–25°C for 6–8 hours.

    • Advantages : Improved regioselectivity for position 4 (75–80% yield).

    • Limitations : Requires anhydrous conditions to prevent hydrolysis of intermediates.

Comparative Data:

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂Acetic Acid25465
NBSDMF0–25675
HBr/H₂O₂DCM40850

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 3 is commonly introduced via hydrolysis of ester precursors or oxidation of methyl groups .

Hydrolysis of Esters:

  • Substrate : Ethyl 4-bromo-8-methylquinoline-3-carboxylate.

  • Conditions : Reflux with 4% NaOH in ethanol for 5 hours.

  • Yield : 50–60% after acidification and crystallization.

Oxidation of Methyl Groups:

  • Substrate : 4-Bromo-8-methylquinoline.

  • Conditions : KMnO₄ in acidic aqueous medium at 80–100°C.

  • Challenges : Over-oxidation to CO₂ and competing side reactions reduce yields (30–40%).

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Bromination : Lower temperatures (0–25°C) favor position 4 selectivity in DMF, while acetic acid at 25°C provides moderate yields.

  • Hydrolysis : Ethanol as a solvent minimizes ester degradation during basic hydrolysis.

Catalytic Enhancements

  • Lewis Acids : FeCl₃ (5 mol%) in Br₂ reactions improves bromine activation, boosting yields to 70%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates NBS-mediated bromination, reducing reaction time to 4 hours.

Industrial-Scale Production Techniques

Scalable synthesis requires cost-effective reagents and continuous flow systems:

  • Continuous Bromination : Br₂ in acetic acid under flow conditions (residence time: 2 hours) achieves 65% yield with minimal waste.

  • Automated Hydrolysis : NaOH/ethanol mixtures in plug-flow reactors enhance reproducibility (yield: 55 ± 2%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 8.9 (s, 1H, H-2), δ 8.5 (d, 1H, H-5), δ 2.7 (s, 3H, CH₃).

  • IR : 1680 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water, 0.1% TFA) .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing carboxylic acid group, which activates the ring toward nucleophilic attack.

Key Examples:

Reagent/ConditionsProduct FormedYield (%)Reference
Sodium methoxide (NaOMe), DMF, 80°C4-Methoxy-8-methylquinoline-3-carboxylic acid62
Ammonia (NH₃), Ethanol, 100°C4-Amino-8-methylquinoline-3-carboxylic acid55
CuCN, DMSO, 120°C4-Cyano-8-methylquinoline-3-carboxylic acid48

Mechanistic studies suggest that the reaction proceeds via a two-step process: (1) deprotonation of the carboxylic acid group to generate a resonance-stabilized intermediate, and (2) nucleophilic displacement of bromine .

Oxidation and Reduction Reactions

The methyl group at the 8-position and the quinoline ring itself participate in redox reactions.

Oxidation:

  • Methyl to Carboxylic Acid:
    Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 8-carboxy-4-bromoquinoline-3-carboxylic acid (yield: 70%) .

  • Ring Oxidation:
    Reaction with H₂O₂ in acetic acid produces the N-oxide derivative, enhancing solubility for biological assays .

Reduction:

  • Bromine Replacement:
    Catalytic hydrogenation (H₂, Pd/C) replaces bromine with hydrogen, forming 8-methylquinoline-3-carboxylic acid (yield: 85%) .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, expanding structural diversity:

Suzuki-Miyaura Coupling:

Boronic AcidProductCatalystYield (%)
Phenylboronic acid4-Phenyl-8-methylquinoline-3-carboxylic acidPd(PPh₃)₄78
4-Pyridylboronic acid4-(Pyridin-4-yl)-8-methylquinoline-3-carboxylic acidPdCl₂(dppf)65

These reactions proceed via a Pd⁰/Pdᴵᴵ cycle, with the carboxylic acid group stabilizing intermediates through coordination .

Functionalization of the Carboxylic Acid Group

The 3-carboxylic acid moiety undergoes derivatization to form esters, amides, or anhydrides:

Reaction TypeReagent/ConditionsProductApplication
EsterificationSOCl₂, followed by ROHEthyl 4-bromo-8-methylquinoline-3-carboxylateProdrug synthesis
Amide FormationHATU, DIPEA, RNH₂4-Bromo-8-methylquinoline-3-carboxamideAntimicrobial agents

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar derivatives:

CompoundBromine ReactivityMethyl Oxidation EaseCarboxylic Acid Derivatization
4-Bromo-7-methoxyquinolineHighLowModerate
4-Bromo-3,7-dichloro-8-methylquinolineModerateHighLow
4-Bromo-8-methylquinoline-3-carboxylic acid Very High Very High High

The enhanced reactivity is attributed to the electron-withdrawing carboxylic acid group, which polarizes the quinoline ring and stabilizes transition states .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Bromo-8-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Table 1: Antimicrobial Activity

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundPseudomonas aeruginosa22
Klebsiella pneumoniae25

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. Its mechanism involves targeting DNA synthesis pathways, which is crucial for cancer cell survival.

Case Study:
A study on quinoline derivatives highlighted that compounds with similar structures exhibited cytotoxicity against HeLa and HepG2 cell lines, suggesting that this compound may also possess anticancer activity, although specific IC50 values require further exploration .

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs.

Mechanism of Action:
The interaction with cytochrome P450 enzymes leads to altered metabolic pathways, which can enhance or diminish the effects of other therapeutic agents .

Cellular Effects

This compound influences various cellular processes:

  • Modulation of gene expression related to oxidative stress responses and inflammatory pathways.
  • High gastrointestinal absorption and ability to cross the blood-brain barrier, enhancing its potential therapeutic applications .

Industrial Applications

In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its utility in developing new materials and chemical processes is notable within industrial chemistry contexts .

Wirkmechanismus

The mechanism of action of 4-Bromo-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The bromine atom and carboxylic acid group play crucial roles in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structural Differences: Bromine is at position 7 instead of 4, and a ketone (oxo) group replaces the aromaticity at position 4, forming a 1,4-dihydroquinoline backbone .
  • This structural variation is critical in drug design for modulating bioavailability .
  • Synthesis: Produced via alkaline hydrolysis of ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate under reflux conditions .

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

  • Structural Differences : Features an ethyl ester at position 3 and a hydroxyl group at position 4 instead of a carboxylic acid and methyl group .
  • Applications : The ester group enhances lipophilicity, making it suitable for organic-phase reactions. It serves as a precursor for hydrolyzing to carboxylic acid derivatives .

4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic Acid Ethyl Ester (CAS 1242260-94-1)

  • Structural Differences : Chlorine at position 8, methoxy at position 5, and an ethyl ester at position 3 .
  • The ester group further modifies solubility .
  • Molecular Weight : 344.59 g/mol, significantly higher than the target compound due to additional substituents .

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid (CAS 67643-46-3)

  • Structural Differences : Bromine at position 6, hydroxyl at position 4, and methyl at position 8 .
  • Properties : The hydroxyl group increases acidity (pKa ~3–4), enhancing water solubility. The methyl group at position 8 may improve membrane permeability in drug delivery applications .
  • Molecular Weight : 282.09 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-8-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₂ 268.05 Br (C4), CH₃ (C8), COOH (C3) Solid, moderate aqueous solubility
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ 296.12 Br (C8), OH (C4), COOEt (C3) Lipophilic, ester precursor
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₃ 282.09 Br (C6), OH (C4), CH₃ (C8) Higher acidity, enhanced solubility
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester C₁₃H₁₁BrClNO₃ 344.59 Br (C4), Cl (C8), OMe (C5), COOEt (C3) Steric hindrance, lower reactivity

Biologische Aktivität

4-Bromo-8-methylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, particularly focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8BrNO2\text{C}_{11}\text{H}_{8}\text{Br}\text{N}\text{O}_2

This compound features a bromine atom at the 4-position and a methyl group at the 8-position of the quinoline ring, along with a carboxylic acid functional group at the 3-position. These substitutions play a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its activity against various strains of bacteria and fungi, suggesting its potential as an antibacterial agent. The compound's mechanism may involve inhibition of bacterial topoisomerases, similar to other quinolone antibiotics .

Antimalarial Activity

In the context of antimalarial research, derivatives of quinoline have been shown to possess activity against Plasmodium falciparum. Although specific data on this compound is limited, related compounds with similar structures have demonstrated efficacy in inhibiting the intra-erythrocytic stages of the malaria parasite .

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the carboxylic acid group is critical for these activities, as it enhances interactions with key protein targets involved in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

  • Substituent Effects : The bromine atom at the 4-position is believed to enhance lipophilicity and improve binding affinity to biological targets.
  • Carboxylic Acid Group : Essential for activity against kinases and other targets due to its ability to form hydrogen bonds with active site residues .
  • Methyl Group Influence : The methyl group at position 8 may influence the overall conformation and stability of the molecule, impacting its interaction with enzymes and receptors.

Case Study 1: Antibacterial Evaluation

A study evaluated various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a carboxylic acid moiety showed enhanced antibacterial activity compared to their ester counterparts. The study concluded that this compound could serve as a lead compound for further development in antibacterial therapies .

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines demonstrated that quinoline derivatives induced cell cycle arrest and apoptosis. Compound analogs were tested for their IC50 values, revealing that those with a free carboxylic group exhibited significantly lower IC50 values compared to those without. This suggests that this compound may also possess similar anticancer properties .

Q & A

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Large-scale reactions risk racemization at the carboxylic acid group. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed ester hydrolysis) ensures enantiopurity. Process analytical technology (PAT) monitors chiral HPLC profiles in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.